2,4-Dimethyl-7-phenyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
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Description
Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of this compound is C24H23N5O2. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the corners .Scientific Research Applications
Synthesis and Chemical Properties
- Mesoionic purinone analogs, similar to 2,4-Dimethyl-7-phenyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their chemical properties. These compounds predominantly exist in a specific tautomeric form and undergo reactions like hydrolytic ring-opening, showing their reactivity and potential as intermediates in chemical syntheses (Coburn & Taylor, 1982).
- Novel routes to imidazoles, valuable intermediates for purine synthesis, have been developed. These routes enable the synthesis of derivatives not accessible by other methods, highlighting the versatility of these compounds in organic synthesis (Edenhofer, 1975).
Pharmacological Potential
- Some derivatives of imidazo[2,1-f]purine-2,4-dione, related to the compound , have shown potential as 5-HT1A receptor ligands, suggesting their possible use in developing anxiolytic and antidepressant medications (Zagórska et al., 2009).
- Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have identified compounds with a spectrum of receptor activities. These compounds have been proposed as potential antidepressants and anxiolytics, underscoring the pharmacological relevance of this class of compounds (Zagórska et al., 2015).
Synthesis and Structural Analysis
- Various syntheses techniques have been developed for imidazole and purine derivatives, demonstrating the chemical flexibility and structural diversity of these compounds. This versatility is essential for the development of new drugs and materials (Simo et al., 1998).
Properties
IUPAC Name |
2,4-dimethyl-7-phenyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-26-21-20(22(30)27(2)24(26)31)29-16-19(18-13-7-4-8-14-18)28(23(29)25-21)15-9-12-17-10-5-3-6-11-17/h3-8,10-11,13-14,16H,9,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCMVJUJENSIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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